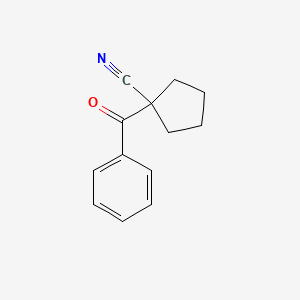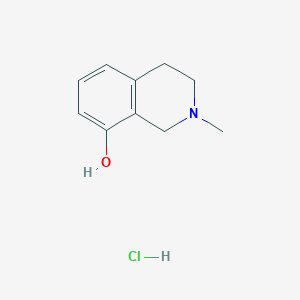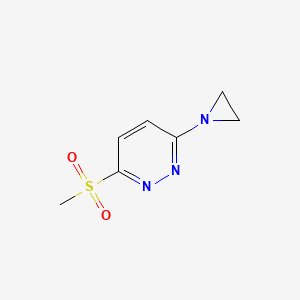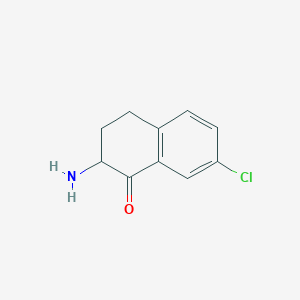
1-Benzoylcyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoylcyclopentanecarbonitrile is an organic compound with the molecular formula C13H13NO. It is a member of the nitriles and ketones family, characterized by the presence of a benzoyl group attached to a cyclopentane ring, which in turn is bonded to a carbonitrile group.
Preparation Methods
1-Benzoylcyclopentanecarbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanone with benzoyl chloride in the presence of a base, followed by the addition of a cyanide source to introduce the nitrile group. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over reaction parameters and improves the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Benzoylcyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzoyl and nitrile groups can undergo substitution reactions with suitable reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzoylcyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzoylcyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Benzoylcyclopentanecarbonitrile can be compared with other similar compounds, such as:
Benzoylcyclohexanecarbonitrile: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Benzoylcyclopentanecarboxamide: Contains an amide group instead of a nitrile group.
Cyclopentanecarbonitrile: Lacks the benzoyl group, making it less complex.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-benzoylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO/c14-10-13(8-4-5-9-13)12(15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
PABLLUNNWRMQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)

